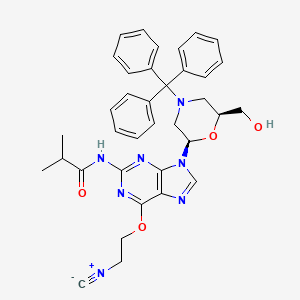![molecular formula C9H3ClF3NO2 B15204783 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a benzo[d]oxazole ring, with a carbonyl chloride functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonyl chloride group: This is usually done by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification techniques: Such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzo[d]oxazole ring can undergo substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated, nitrated, and sulfonated derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Its derivatives are explored for use in advanced materials with unique properties.
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the trifluoromethyl and benzo[d]oxazole structure.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Similar functional groups but lacks the oxazole ring.
Uniqueness
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and carbonyl chloride group
Propiedades
Fórmula molecular |
C9H3ClF3NO2 |
|---|---|
Peso molecular |
249.57 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-7(15)8-14-6-4(9(11,12)13)2-1-3-5(6)16-8/h1-3H |
Clave InChI |
GINWCJUXJYWXLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


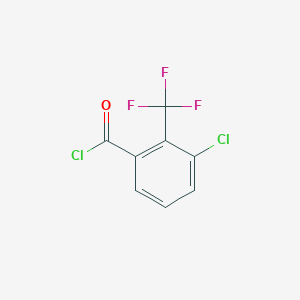
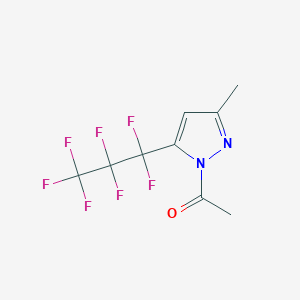
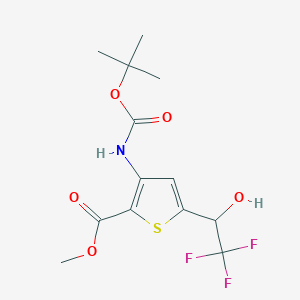
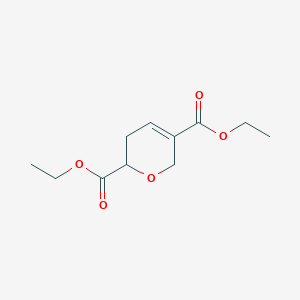
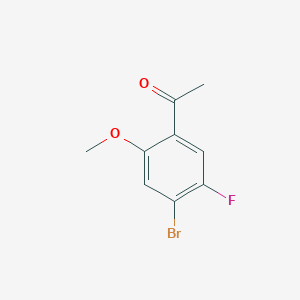
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
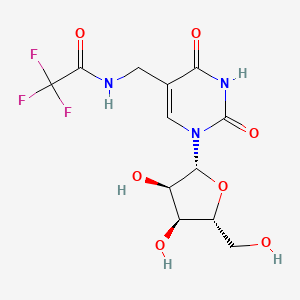
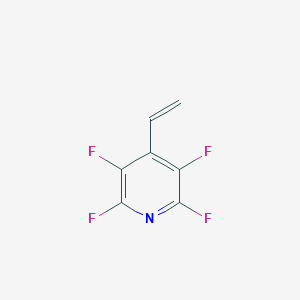
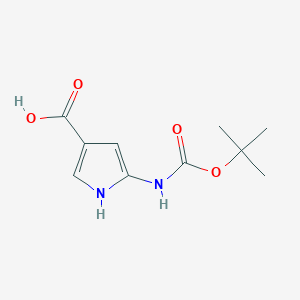
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
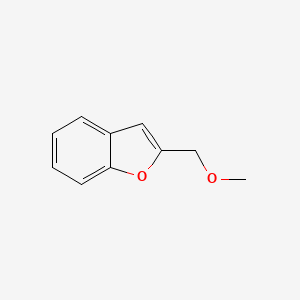
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)

